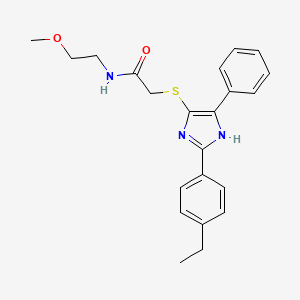

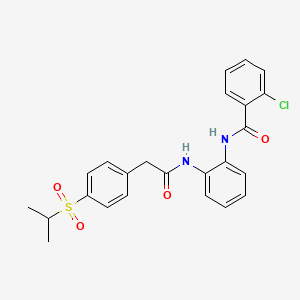

![molecular formula C22H27N3O4S B2981746 N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide CAS No. 1198069-11-2](/img/structure/B2981746.png)

N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-3-methylbenzamide, commonly known as DEET, is the principle ingredient in many personal insect repellents worldwide and is highly effective against a broad spectrum of insect pests . It is also known as Rebemide .

Synthesis Analysis

The synthesis of N,N-diethyl-3-methylbenzamide has been successfully applied with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis

The molecular structure of N,N-diethyl-3-methylbenzamide is similar to DEF, except with the presence of a 3-methylbenzyl group rather than a hydrogen on its amide carbon .Chemical Reactions Analysis

This compound and its metabolites, N,N-diethyl-3-hydroxymethylbenzamide (DHMB) and 3-diethyl-carbamoyl benzoic acid (DCBA), can be quantified in urine using online solid phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) .Physical and Chemical Properties Analysis

Benzamide, a related compound, appears as a white solid in powdered form and as colorless crystals in crystalline form. It is slightly soluble in water and soluble in many organic solvents .科学的研究の応用

Cardiac Electrophysiological Activity

Research has explored the synthesis and cardiac electrophysiological effects of N-substituted imidazolylbenzamides or benzene-sulfonamides, showing their potential as selective class III agents for cardiac applications. This indicates the chemical's relevance in developing treatments for heart-related conditions, demonstrating a viable alternative for producing class III electrophysiological activity in specific benzamide series (Morgan et al., 1990).

Prodrug Applications

The compound's derivatives have been investigated as potential prodrug forms, particularly for enhancing the solubility and bioavailability of sulfonamide-based drugs. This research focuses on the chemical modification to improve drug delivery systems, highlighting its significance in pharmaceutical development (Larsen et al., 1988).

Anti-bacterial and Insect-repellent Properties

Novel reactive dyes incorporating the compound have been designed to exhibit simultaneous insect-repellent and anti-bacterial properties. This innovative approach suggests its use in creating materials that provide dual-functionality, thereby contributing to fields like textile engineering and public health (Mokhtari et al., 2014).

Ion Sensing and Selectivity

Research into the development of a samarium-selective membrane sensor using a derivative of the chemical compound has shown promising results in ion sensing technology. This application is crucial for analytical chemistry and environmental monitoring, illustrating the compound's versatility in sensor development (Ganjali et al., 2003).

Anti-acetylcholinesterase Activity

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including modifications of the benzamide structure, have been conducted to assess anti-acetylcholinesterase activity. This research is integral to discovering new treatments for neurodegenerative diseases, emphasizing the compound's potential in therapeutic applications (Sugimoto et al., 1990).

将来の方向性

特性

IUPAC Name |

N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-4-25(5-2)22(27)19-7-6-8-20(15-19)24-21(26)16-23-30(28,29)14-13-18-11-9-17(3)10-12-18/h6-15,23H,4-5,16H2,1-3H3,(H,24,26)/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYSKFULYOUUKH-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CNS(=O)(=O)C=CC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

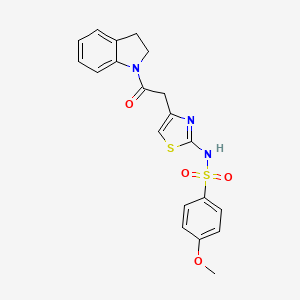

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)

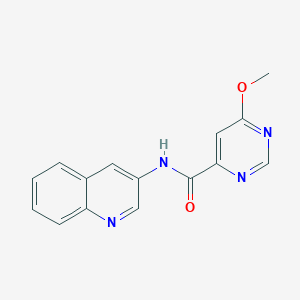

![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)

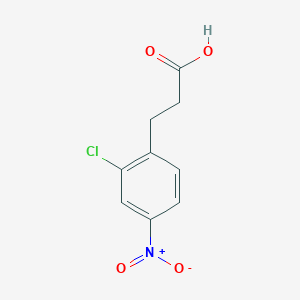

![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2981681.png)